molecular formula C13H12N2O3S B2736087 3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-11-6

3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2736087
CAS No.: 93523-11-6
M. Wt: 276.31
InChI Key: LECXGQWDIZYPGB-UHFFFAOYSA-N
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Description

3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone is a propanone derivative characterized by a nitro-substituted anilino group at the 3-position and a thiophene (thienyl) ring at the 1-position. Its molecular formula is C₁₃H₁₂N₂O₃S, with a molecular weight of 276.06 Da and a monoisotopic mass of 276.05685 Da . The compound’s structure features:

  • A propanone backbone (RC(=O)CH₂).
  • A 3-nitroanilino group (C₆H₄(NO₂)NH) at position 2.
  • A 2-thienyl group (C₄H₃S) at position 1.

These substituents confer distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. However, its biological and toxicological profiles remain understudied .

Properties

IUPAC Name

3-(3-nitroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECXGQWDIZYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93523-11-6
Record name 3-(3-NITROANILINO)-1-(2-THIENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone is a compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound features a thienyl group and a nitroaniline moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

C12H10N2O3S\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Inhibition of histone deacetylases (HDACs) has been linked to the compound's potential as an antineoplastic agent. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Nitro-substituted anilines are known for their antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the nitro group can undergo reduction in biological systems, generating reactive intermediates that can modify proteins or nucleic acids, leading to cytotoxic effects in cancer cells .

Case Studies

Several studies have explored the effects of related compounds on cancer cell lines:

  • Inhibition of HDAC Activity : A study demonstrated that compounds with similar structures inhibited HDAC1 and HDAC2 selectively, leading to reduced proliferation in prostate cancer cells .
  • Antimicrobial Screening : Another investigation assessed the antibacterial efficacy of nitroaniline derivatives against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorHDAC inhibition leading to apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduction of reactive oxygen species (ROS)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Notable Features Reference
3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone C₁₃H₁₂N₂O₃S 276.06 3-nitroanilino, 2-thienyl Electron-withdrawing nitro group
3-(4-sec-Butylanilino)-1-(2-thienyl)-1-propanone C₁₇H₂₁NOS 287.42 4-sec-butyl anilino, 2-thienyl Increased lipophilicity (alkyl chain)
1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone C₁₆H₁₆N₂O₃ 284.31 4-methylphenyl, 3-nitroanilino Enhanced steric hindrance
3-(4-Isopropylanilino)-1-(2-thienyl)-1-propanone Unspecified ~287–310 4-isopropyl anilino, 2-thienyl Steric bulk affects binding affinity
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone C₁₇H₁₈N₂O₅ 330.34 2,4-dimethoxy anilino, 3-nitrophenyl Electron-donating methoxy groups
Key Observations:

Methoxy groups (e.g., ) act as electron donors, stabilizing intermediates and altering reaction pathways.

Steric and Lipophilic Effects: Alkyl chains (e.g., sec-butyl , isopropyl ) increase lipophilicity, which may improve membrane permeability in biological systems but reduce solubility in polar solvents.

Thienyl vs. Phenyl Groups :

  • The thienyl group in the target compound and provides a sulfur atom capable of π-π stacking and hydrogen bonding, distinct from purely hydrocarbon phenyl groups .

Physicochemical Properties

  • Collision Cross-Section (CCS): Analogs such as 3-(4-ethylanilino)-1-(3-nitrophenyl)-1-propanone and 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone have predicted CCS values ranging from 169.2–200.0 Ų, influenced by adduct formation (e.g., [M+H]⁺ vs. [M+Na]⁺). These values correlate with mass spectrometry behavior and molecular size.
  • Density and Solubility: The dimethoxy analog has a predicted density of 1.264 g/cm³, higher than non-polar alkylated analogs, suggesting greater crystallinity.

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